An In-depth Technical Guide to the Chemical Properties of Bis[4-(2-phenyl-2-propyl)phenyl]amine
An In-depth Technical Guide to the Chemical Properties of Bis[4-(2-phenyl-2-propyl)phenyl]amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known by its CAS number 10081-67-1 and various synonyms such as 4,4'-bis(α,α-dimethylbenzyl)diphenylamine, is a high-molecular-weight aromatic amine.[1][2] It is a significant industrial chemical, primarily utilized as a highly effective antioxidant and thermal stabilizer in a wide array of polymers, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides.[3][4] Its non-discoloring nature makes it particularly suitable for use in light-colored rubber and plastic products.[3][5] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies, tailored for professionals in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of Bis[4-(2-phenyl-2-propyl)phenyl]amine are summarized in the table below, providing a clear reference for its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C30H31N | [1][2][6] |
| Molecular Weight | 405.57 g/mol | [1][6][7] |
| Appearance | White to gray crystalline powder | [4][6] |
| Melting Point | 100-101 °C | [5][6] |
| Boiling Point | 535.2 °C at 760 mmHg | [6] |
| Density | 1.061 - 1.14 g/cm³ | [5][6] |
| Solubility | Practically insoluble in water; Soluble in various organic solvents. | [5][6] |
| Water Solubility | 6.7 μg/L at 20°C | [6] |
| Flash Point | 292 °C | [6] |
| Vapor Pressure | 1.58E-11 mmHg at 25°C | [6] |
| LogP | 8.155 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 6 | [6] |
| Refractive Index | 1.607 | [6] |
| CAS Number | 10081-67-1 | [1][6] |
Synthesis and Purification
The primary industrial synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine is achieved through the Friedel-Crafts alkylation of diphenylamine with α-methylstyrene.[1][7]
Synthesis Experimental Protocol
Materials:
-
Diphenylamine
-
α-Methylstyrene (2-Phenyl-1-propene)
-
Catalyst: A mixture of magnesium chloride (MgCl₂) and anhydrous stannous chloride (SnCl₂)[7]
-
Petroleum ether
-
Methanol
-
Reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel
Procedure: [7]
-
50.0g of diphenylamine is added to the reaction vessel and heated until it melts.
-
Once completely melted, a mixed catalyst consisting of 1.5g of magnesium chloride and 1.5g of anhydrous stannous chloride is added. The mixture is heated and stirred to ensure homogeneity.
-
80.5g of α-methylstyrene is then added dropwise over a period of 30 minutes.
-
After the addition is complete, the reaction temperature is maintained at 130-140°C for 1 hour to complete the reaction.
-
Following the reaction, the solution is cooled.
-
A mixed solvent of 140g of petroleum ether and 5g of methanol is added, and the solution is further cooled to 25 ± 2°C to induce crystallization.
-
The crystallized product is collected by filtration.
-
The collected solid is washed with petroleum ether and then with water.
-
The final product is dried at 45°C for 14 hours.
This protocol typically yields a white crystalline product with a purity of over 98%.[7]
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of Bis[4-(2-phenyl-2-propyl)phenyl]amine.
-
¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule. While a fully assigned spectrum is not publicly available, data is typically acquired at 400 MHz in deuterated chloroform (CDCl₃). The spectrum is expected to show distinct signals for the aromatic protons on the phenyl rings and the methyl protons of the propyl groups.[1] A representative ¹H NMR spectrum is available through chemical databases.[8]
-
¹³C NMR: Carbon-13 NMR complements the proton NMR data by providing a count of the carbon atoms in their different electronic environments. A theoretical analysis would predict signals corresponding to the various aromatic and aliphatic carbons, including the quaternary carbons of the 2-phenyl-2-propyl groups and the carbons directly attached to the nitrogen atom.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and for quantitative analysis of Bis[4-(2-phenyl-2-propyl)phenyl]amine.[1] A general reversed-phase HPLC (RP-HPLC) method can be employed.
Illustrative HPLC Method:
-
Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Internal Standard: A suitable internal standard, such as phenacetin, can be used for quantitative analysis.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound by measuring its mass as a function of temperature. This is critical for its application as a high-temperature antioxidant. A TGA curve will show the onset temperature of decomposition, which is a key parameter for its performance evaluation.[1][9]
Antioxidant Mechanism and Evaluation
Bis[4-(2-phenyl-2-propyl)phenyl]amine functions as a radical scavenger, a characteristic of many aromatic amine antioxidants. The nitrogen-hydrogen bond in the amine group is relatively weak and can readily donate a hydrogen atom to a reactive radical (R•), thereby neutralizing it and preventing it from causing oxidative damage to the host material. The resulting aminyl radical is stabilized by resonance over the aromatic rings, making it less reactive and unable to propagate the radical chain reaction.
Antioxidant Action Signaling Pathway
The following diagram illustrates the general mechanism of radical scavenging by an aromatic amine antioxidant.
Caption: Radical Scavenging Mechanism of Aromatic Amine Antioxidants.
Experimental Workflow for Antioxidant Activity Assay
The antioxidant activity of Bis[4-(2-phenyl-2-propyl)phenyl]amine can be evaluated using various in vitro assays. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method.[10]
References
- 1. Bis[4-(2-phenyl-2-propyl)phenyl]amine | 10081-67-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Bis[4-(2-phenyl-2-propyl)phenyl]amine | 10081-67-1 [chemicalbook.com]
- 4. Bis[4-(2-phenyl-2-propyl)phenyl]amine | Plastics ... [chinaplasonline.com]
- 5. Antioxidant 445/Bis[4- (2-phenyl-2-propyl) Phenyl]Amine CAS 10081-67-1 [sunwisechem.com]
- 6. Bis[4-(2-phenyl-2-propyl)phenyl]amine|lookchem [lookchem.com]
- 7. Bis[4-(2-phenyl-2-propyl)phenyl]amine synthesis - chemicalbook [chemicalbook.com]
- 8. Bis[4-(2-phenyl-2-propyl)phenyl]amine(10081-67-1) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine [mdpi.com]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
